molecular formula C21H27N6O18P3 B1663728 Nicotinate adenine dinucleotide phosphate CAS No. 5502-96-5

Nicotinate adenine dinucleotide phosphate

Cat. No.: B1663728
CAS No.: 5502-96-5
M. Wt: 744.4 g/mol
InChI Key: QOTXBMGJKFVZRD-HISDBWNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nicotinic acid-adenine dinucleotide phosphate is a nicotinic acid dinucleotide that is NADP(+) in which the carboxamide group on the pyridine ring is replaced by a carboxy group. It has a role as a calcium channel agonist, a signalling molecule and a metabolite. It is functionally related to a NADP(+). It is a conjugate acid of a nicotinate-adenine dinucleotide phosphate(4-).

Mechanism of Action

Target of Action

Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) is a naturally occurring nucleotide that has been shown to be involved in the release of Ca2+ from intracellular stores in a wide variety of cell types, tissues, and organisms . The primary targets of NAADP are novel Ca2+ channels located on acidic organelles . Current evidence suggests that NAADP may function as a trigger to initiate a Ca2+ signal that is then amplified by other Ca2+ release mechanisms . Recent studies have identified HN1L/JPT2 as a high-affinity NAADP binding protein that is essential for the modulation of Ca2+ channels .

Mode of Action

NAADP interacts with its targets, the Ca2+ channels, to initiate a Ca2+ signal. This signal is then amplified by other Ca2+ release mechanisms . The molecular mechanisms involved in the Ca2+ mobilizing activity of NAADP have been a matter of many discussions in the past years. Two hypotheses evolved: (i) NAADP activates type 1 ryanodine receptor (RYR1) localized on endoplasmic reticulum (ER) Ca2+ stores, or (ii) NAADP’s target organelles are acidic endo-lysosomal stores .

Biochemical Pathways

NAADP is involved in the release of Ca2+ from intracellular stores, acting as a second messenger in numerous cell types . It operates in both invertebrate and vertebrates . NAADP exerts these effects by activating two-pore channels (TPCs), an ancient family of eukaryotic intracellular ligand- and/or voltage-gated ion channels localized within the endolysosomal system .

Pharmacokinetics

It is known that naadp is a naturally occurring nucleotide involved in the release of ca2+ from intracellular stores . The responsiveness of cells to NAADP can be decreased upon gene silencing of HN1L/JPT2 by shRNA .

Result of Action

The result of NAADP action is the release of Ca2+ from intracellular stores, initiating a Ca2+ signal that is then amplified by other Ca2+ release mechanisms . This leads to various cellular responses depending on the cell type and the physiological or pathological context.

Action Environment

The action of NAADP is influenced by the cellular environment. For instance, the responsiveness of cells to NAADP can be decreased upon gene silencing of HN1L/JPT2 by shRNA . Moreover, the NAADP-mediated Ca2+ increase and cADPR production were markedly reduced in cardiomyocytes obtained from CD38 knockout mice .

Biochemical Analysis

Biochemical Properties

Nicotinate Adenine Dinucleotide Phosphate interacts with various enzymes, proteins, and other biomolecules. It binds to and opens Ca2+ channels on intracellular organelles, thereby increasing the intracellular Ca2+ concentration . This action is similar to its mechanistic cousins, IP3 and cyclic adenosine diphosphoribose .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cellular processes through its role in increasing the intracellular Ca2+ concentration . This modulation affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules and its effects on enzyme activation and changes in gene expression . It activates a novel Ca2+ release channel distinct from the relatively well-characterized IP3 and ryanodine receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that it contributes to the development of maladaptive cardiac hypertrophy via Ca2+ signaling .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized via a redox cycle between NAADPH and NAADP in T cells . Oxidation of NAADPH is catalyzed by dual NADPH oxidase DUOX2 and reduction of NAADP by glucose 6-phosphate dehydrogenase .

Subcellular Localization

This compound is localized in the endoplasmic reticulum and acidic endo-lysosomal stores . It activates type 1 ryanodine receptor localized on endoplasmic reticulum Ca2+ stores, or its target organelles are acidic endo-lysosomal stores and Ca2+ mobilization proceeds via two-pore channels .

Properties

CAS No.

5502-96-5

Molecular Formula

C21H27N6O18P3

Molecular Weight

744.4 g/mol

IUPAC Name

[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C21H27N6O18P3/c22-17-12-18(24-7-23-17)27(8-25-12)20-16(44-46(33,34)35)14(29)11(43-20)6-41-48(38,39)45-47(36,37)40-5-10-13(28)15(30)19(42-10)26-3-1-2-9(4-26)21(31)32/h1-4,7-8,10-11,13-16,19-20,28-30H,5-6H2,(H6-,22,23,24,31,32,33,34,35,36,37,38,39)/t10-,11-,13-,14-,15-,16-,19-,20-/m1/s1

InChI Key

QOTXBMGJKFVZRD-HISDBWNOSA-N

SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)O

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)[O-])O)O)O)C(=O)O

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)[O-])O)O)O)C(=O)O

Pictograms

Irritant

Synonyms

NAADP
NAADPH
nicotinate adenine dinucleotide phosphate
nicotinic acid adenine dinucleotide phosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nicotinate adenine dinucleotide phosphate
Reactant of Route 2
Nicotinate adenine dinucleotide phosphate
Reactant of Route 3
Nicotinate adenine dinucleotide phosphate
Reactant of Route 4
Nicotinate adenine dinucleotide phosphate
Reactant of Route 5
Nicotinate adenine dinucleotide phosphate
Reactant of Route 6
Reactant of Route 6
Nicotinate adenine dinucleotide phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.